Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate
Description
Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate (CAS: 1254043-76-9) is a chiral compound featuring a tert-butoxycarbonyl (Boc)-protected amine and a benzyl group. Its molecular formula is C₂₀H₂₉N₂O₅, with a molecular weight of 389.46 g/mol . The stereochemistry is critical: the (S)-configuration at the central carbon and (R)-configuration at the N-Benzyl-Boc-amine moiety influence its reactivity and biological interactions. The Boc group provides acid-labile protection, while the benzyl substituent enhances lipophilicity, making the compound suitable for peptide synthesis and protease inhibitor design .
Properties
Molecular Formula |
C19H28N2O5 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 2-[benzyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C19H28N2O5/c1-13(20-18(24)26-19(3,4)5)16(22)21(14(2)17(23)25-6)12-15-10-8-7-9-11-15/h7-11,13-14H,12H2,1-6H3,(H,20,24) |
InChI Key |
ZLLRAQLJSFTHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1)C(C)C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Stereocontrol
- Chiral amino acids , such as (R)- or (S)-configured amino acids, are employed as starting materials. For instance, (R)-N-Benzyl-2-(Boc-amino)propanamide can be synthesized from (R)-α-amino acids or via chiral auxiliary-mediated asymmetric synthesis.
- Chiral resolution techniques, such as preferential crystallization, are used to obtain enantiomerically pure intermediates, as demonstrated in the synthesis of optically active amino acids, where racemic mixtures are separated into enantiomers with high purity.
Protection of Amino Groups
- The amino group is protected with tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps. Boc protection is introduced via reaction with Boc anhydride in the presence of a base like triethylamine or DIEA in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
Benzylation of the Nitrogen
- The N-benzylation is achieved through nucleophilic substitution, where the protected amino compound reacts with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or potassium tert-butoxide . This step introduces the benzyl group at the nitrogen atom, crucial for biological activity.
Formation of the Amide Bond
- The amido linkage is formed via coupling of the benzyl-protected amino acid with other amino acid derivatives or acyl chlorides. Coupling reagents like HOBt , HBTU , or DIC are employed to facilitate amide bond formation under mild conditions, ensuring stereochemical integrity.
Esterification to Methyl Ester
- The carboxylic acid functionality is esterified using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride , converting the acid into the methyl ester. Alternatively, direct esterification with methanol under acidic conditions (e.g., sulfuric acid catalysis ) can be employed.
Specific Synthetic Route Example
Based on patent literature and recent research, a representative synthetic pathway is as follows:
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Stereoselective synthesis of (R)-N-Benzyl-2-(Boc-amino)propanamide | Chiral starting material + benzyl bromide + Boc anhydride | Introduces stereochemistry and Boc protection |
| 2 | Formation of amide linkage | Coupling with (S)- or (R)- amino acid derivatives using HBTU/HOBt | Assembles the backbone |
| 3 | Esterification | Methyl iodide + base | Converts carboxylic acid to methyl ester |
| 4 | Final deprotection (if needed) | Acidic or basic hydrolysis | Removes protecting groups to yield the target compound |
Data Tables Summarizing Key Reaction Conditions
| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Stereochemical Outcome |
|---|---|---|---|---|---|
| Boc protection | Boc anhydride, TEA | DCM | Room temperature | 85–90 | Retains stereochemistry |
| Benzylation | Benzyl bromide, K2CO3 | Acetone | Reflux | 75–85 | Stereoselective |
| Amide coupling | HBTU, DIPEA | DMF | Room temperature | 80–90 | Stereospecific |
| Esterification | Iodomethane, K2CO3 | Acetone | Reflux | 70–85 | Preserves stereochemistry |
Research Findings and Optimization Strategies
- Stereoselectivity : Using chiral starting materials like (R)- or (S)-amino acids ensures high stereochemical purity, with resolutions achieved via crystallization or chiral auxiliaries.
- Protecting Group Strategy : Boc groups are favored for their stability under coupling conditions and ease of removal under mild acidic conditions.
- Reaction Conditions : Mild, anhydrous conditions with inert atmospheres (e.g., nitrogen) prevent racemization and side reactions.
- Yield Optimization : Use of coupling reagents like HOBt and HBTU enhances yields and reduces racemization risks.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of peptide-based drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-2-[®-N-Benzyl-2-(Boc-amino)propanamido]propanoate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then participate in various biochemical pathways, including peptide bond formation and enzyme inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally analogous molecules with Boc or benzyl groups, differing in backbone or protecting group strategies (Table 1).
Stereochemical Impact
The (S,R) configuration in the main compound contrasts with (S,S)-configured Cbz analogs (e.g., ), affecting diastereoselectivity in peptide coupling and binding affinity to chiral targets .
Q & A
Basic: How can the stereochemical integrity of Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate be confirmed during synthesis?
Methodological Answer:
- Chiral HPLC Analysis : Use a polysaccharide-based column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with authentic standards .
- X-ray Crystallography : Grow single crystals via slow evaporation in ethyl acetate/n-hexane. Analyze diffraction data to confirm absolute configuration .
- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for chiral amino acid derivatives .
Basic: What purification methods effectively remove benzyl-related byproducts in the final step?
Methodological Answer:
- Flash Chromatography : Use a silica gel column with a gradient of hexane/ethyl acetate (70:30 to 50:50). Monitor fractions via TLC (Rf ~0.3) and LC-MS (m/z [M+H]+ calculated) .
- Recrystallization : Dissolve crude product in warm ethanol (50°C), add deionized water dropwise, and cool to 4°C. Filter crystals and wash with cold ethanol/water (1:1) .
Advanced: How to resolve contradictory NMR data between theoretical predictions and experimental results?
Methodological Answer:
- 2D NMR Spectroscopy : Perform COSY and HSQC experiments to assign proton and carbon signals. For example, the Boc carbonyl (δ ~165 ppm in ¹³C NMR) should correlate with adjacent protons in HSQC .
- Variable-Temperature NMR : Run experiments from 25°C to -40°C in d6-DMSO to detect rotameric equilibria. Slow exchange at low temperatures simplifies splitting patterns .
Advanced: What strategies optimize Boc-deprotection while preserving stereochemistry?
Methodological Answer:
- Acidolysis : Treat with TFA/DCM (1:4) at 0°C for 2 hours. Add triisopropylsilane (1% v/v) to scavenge carbocations. Confirm deprotection via FTIR (disappearance of Boc C=O stretch at ~1680 cm⁻¹) .
- Alternative Reagents : Use HCl in dioxane (4M) for milder conditions. Monitor by LC-MS for intact molecular ion post-deprotection .
Basic: What analytical techniques are essential for characterizing purity and structure?
Methodological Answer:
| Technique | Parameters | Key Observations |
|---|---|---|
| LC-MS | Column: C18, 3.5 µm; Mobile Phase: H2O/MeCN + 0.1% FA | [M+H]+ at m/z 435.2 (calculated) |
| ¹H/¹³C NMR | Solvent: CDCl3; Reference: TMS | Boc CH3 at δ 1.45 ppm (¹H), δ 28.5 ppm (¹³C) |
| Elemental Analysis | C, H, N content | %C: 58.3 (theoretical: 58.1) |
| HRMS | ESI+, m/z tolerance ±2 ppm | Exact mass: 434.2156 (C22H31N3O6) |
Advanced: How to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Stability Assay : Incubate in PBS (pH 7.4) at 37°C for 72 hours. Sample aliquots at 0, 24, 48, and 72 hours for LC-MS analysis. Detect hydrolysis products (e.g., free carboxylic acid via m/z 402.2) .
- Buffer Optimization : Add 0.1% BSA or 5% DMSO to mimic biological matrices. Adjust pH to 6.5–7.0 to minimize ester hydrolysis .
Basic: What are common side reactions during Boc-protected amino acid coupling?
Methodological Answer:
- Racemization : Minimize by coupling with HATU/DIEA at -15°C. Test enantiopurity via chiral HPLC after each step .
- Diketopiperazine Formation : Avoid prolonged reaction times. Quench with aqueous NaHCO3 immediately post-coupling .
Advanced: How to design enantioselective synthetic routes?
Methodological Answer:
- Evans’ Auxiliary : Couple (S)-4-benzyl-2-oxazolidinone to the amino acid. Deprotect with LiOH/H2O2 .
- Schöllkopf Method : Use bis-lactim ethers for asymmetric induction. Achieve >98% ee, confirmed by chiral HPLC .
Basic: What solvent systems optimize recrystallization without racemization?
Methodological Answer:
- Ethyl Acetate/n-Hexane (1:3) : Slow evaporation yields prismatic crystals suitable for X-ray analysis .
- DCM/Petroleum Ether : Gradient cooling from 40°C to 4°C over 12 hours improves crystal size .
Advanced: How to computationally model enzyme interactions for drug design?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDB 1XYZ. Set grid size to 20 ų around the active site. Validate top poses with MM-GBSA scoring .
- MD Simulations : Run 100-ns simulations in GROMACS (CHARMM36 force field). Analyze RMSD (<2.0 Å) and ligand-protein hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
